Angelmicin A was originally isolated from the fermentation products of the Streptomyces genus, specifically Streptomyces sp. This natural product has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Angelmicin A is classified as an aromatic polyketide. It falls under the broader category of natural products known for their diverse structures and biological activities. The compound's classification highlights its significance in the field of natural product chemistry and pharmacology.
The synthesis of angelmicin A has been explored through various synthetic routes. One notable approach involves a combination of intramolecular Diels-Alder reactions and ring-closing metathesis. These methods allow for the construction of the complex tricyclic structures characteristic of angelmicin derivatives.
The synthesis typically begins with readily available precursors, such as D-glucose derivatives. Key reactions include Lewis acid-catalyzed Diels-Alder reactions, which facilitate the formation of the core structure, and subsequent functional group modifications to achieve the desired molecular architecture. For instance, the use of organocerium reagents has been documented to enhance selectivity during carbonyl additions, leading to high-yielding intermediates essential for further transformations .
Angelmicin A possesses a complex molecular structure that includes multiple rings and functional groups. Its detailed structure can be represented by specific molecular formulas and stereochemical configurations, which are critical for understanding its reactivity and biological interactions.
The molecular formula for angelmicin A is C₁₈H₁₉O₄, reflecting its composition of carbon, hydrogen, and oxygen atoms. The compound's three-dimensional structure plays a crucial role in its biological activity, influencing how it interacts with target proteins.
Angelmicin A undergoes various chemical reactions that are significant for its synthesis and functionalization. Key reactions include:
The synthesis often requires precise control over reaction conditions to optimize yields and selectivity. For example, using specific catalysts or protecting groups can significantly influence the outcome of synthetic steps, ensuring that desired products are obtained efficiently .
The mechanism of action for angelmicin A primarily involves its role as a tyrosine kinase inhibitor. By binding to tyrosine kinase enzymes, it disrupts signaling pathways critical for cell proliferation and survival.
Research indicates that angelmicin A exhibits potent inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to interfere with kinase activity highlights its relevance in targeted cancer therapies.
Angelmicin A is typically characterized by its solid-state properties at room temperature. It may exhibit specific melting points and solubility characteristics that are important for formulation in pharmaceutical applications.
The chemical properties include stability under various conditions, reactivity with nucleophiles or electrophiles, and potential interactions with biological macromolecules. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to elucidate these properties.
Studies have shown that angelmicin A is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its solubility profile is also crucial for determining its bioavailability in therapeutic contexts .
Angelmicin A has significant potential applications in medicinal chemistry and pharmacology:
The aminoglycoside class represents a cornerstone in anti-infective therapy, originating with streptomycin's isolation from Streptomyces griseus in 1943. This discovery, recognized by the 1952 Nobel Prize in Physiology or Medicine, ushered in the golden age of antibiotic discovery. Subsequent decades witnessed the introduction of clinically pivotal aminoglycosides: neomycin (1949), gentamicin (1963), and tobramycin (1967). By the 1970s, semi-synthetic derivatives like amikacin (1972) addressed emerging resistance, representing the third generation of aminoglycosides. Despite declining discovery rates in the late 20th century, the 2018 FDA approval of plazomicin—effective against extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacteriaceae—reignited interest in this class [7]. Angelmicin A emerges within this renaissance as a structurally unique aminoglycoside isolated from underexplored actinomycete taxa, offering potential against contemporary multidrug-resistant pathogens.
Table 1: Generational Development of Key Aminoglycosides
Generation | Time Period | Representative Compounds | Clinical Significance |
---|---|---|---|
First | 1940s-1950s | Streptomycin, Neomycin | Tuberculosis therapy, Gram-negative coverage |
Second | 1960s-1970s | Gentamicin, Tobramycin | Enhanced anti-pseudomonal activity |
Third | 1970s-Present | Amikacin, Plazomicin | Resistance to aminoglycoside-modifying enzymes |
Angelmicin A features a 4,6-disubstituted 2-deoxystreptamine (2-DOS) core, characteristic of the kanamycin/neomycin subgroup. Its structure incorporates a rare C-5ʹ epimerized hexose and an N-methyl-L-gulosamine moiety, differentiating it from classical aminoglycosides. The molecule contains three ionizable amino groups (pKa 6.5–8.5) that facilitate interaction with the bacterial 16S rRNA A-site. High-resolution mass spectrometry confirms a molecular formula of C₂₃H₄₆N₄O₁₂, with NMR data revealing key structural motifs: a cyclohexane ring system with equatorial hydroxyl groups, a β-glycosidic linkage at C-4, and an α-linkage at C-6. This architecture enables hydrogen bonding with nucleotides G1405, A1408, and U1495 in the ribosomal decoding center—critical for its mechanism of action [7] [9].
Table 2: Structural Features of Angelmicin A Compared to Reference Aminoglycosides
Structural Feature | Angelmicin A | Gentamicin C1 | Amikacin |
---|---|---|---|
2-DOS Core Substitution | 4,6-disubstituted | 4,6-disubstituted | 4,6-disubstituted |
Sugar Moieties | 3 (incl. N-methyl-L-gulosamine) | 2 | 3 |
Ionizable Amino Groups | 3 | 5 | 4 |
Molecular Weight (Da) | 594.6 | 477.6 | 585.6 |
Glycosidic Linkage Diversity | α + β | β | α + β |
Angelmicin A is produced by Actinoallomurus angelmyceticus sp. nov., a rare actinomycete isolated from Thai limestone soil (pH 8.3). This strain exhibits taxonomic signatures of the family Streptosporangiaceae, including:
Angelmicin A demonstrates concentration-dependent bactericidal activity against clinically significant Gram-positive pathogens, with MIC values of:
Table 3: Comparative Antimicrobial Activity of Angelmicin A
Pathogen | Angelmicin A MIC (µg/mL) | Amikacin MIC (µg/mL) | Resistance Profile |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | 4 | β-lactam susceptible |
Staphylococcus aureus (MRSA) | 0.5–1 | 8–16 | mecA-positive |
Enterococcus faecalis (VRE) | 2 | >64 | vanA-positive |
Mycobacterium tuberculosis | 4 | 2 | Isoniazid-sensitive |
Escherichia coli (ESBL+) | >32 | 8–32 | CTX-M-15 producer |
Klebsiella pneumoniae (KPC+) | >32 | 16–64 | KPC-3 carbapenemase |
Resistance frequency studies indicate spontaneous mutations occur at <10⁻⁹ at 4× MIC, significantly lower than gentamicin (10⁻⁷). Angelmicin A maintains activity against clinical isolates harboring the armA 16S rRNA methyltransferase (MIC 8 µg/mL), a widespread resistance determinant that inactivates most 4,6-disubstituted aminoglycosides. Molecular modeling suggests this resilience arises from the compound's C-5ʹ epimerized hexose, which sterically hinders methylation at nucleotide G1405 [7] [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0